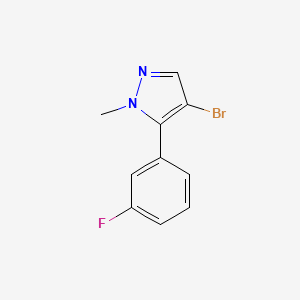![molecular formula C14H21NO2 B13915577 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol](/img/structure/B13915577.png)
2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol is a chemical compound with a complex structure that includes a benzyloxy group, a methylamino group, and a cyclobutyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.
Introduction of the Methylamino Group: The methylamino group is introduced through an amination reaction, where a methylamine reacts with an appropriate intermediate.
Formation of the Ethanol Group: The ethanol group is introduced through a reduction reaction, where an appropriate precursor is reduced to form the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, and the process may involve the use of specialized equipment and catalysts to ensure efficient production.
化学反应分析
Types of Reactions
2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
科学研究应用
2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-[3-Benzyloxy-1-(amino)cyclobutyl]ethanol: Similar structure but lacks the methyl group on the amino group.
2-[3-Benzyloxy-1-(methylamino)cyclopropyl]ethanol: Similar structure but has a cyclopropyl ring instead of a cyclobutyl ring.
2-[3-Benzyloxy-1-(methylamino)cyclopentyl]ethanol: Similar structure but has a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness
2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC 名称 |
2-[1-(methylamino)-3-phenylmethoxycyclobutyl]ethanol |
InChI |
InChI=1S/C14H21NO2/c1-15-14(7-8-16)9-13(10-14)17-11-12-5-3-2-4-6-12/h2-6,13,15-16H,7-11H2,1H3 |
InChI 键 |
NSNFCIRSPAWONY-UHFFFAOYSA-N |
规范 SMILES |
CNC1(CC(C1)OCC2=CC=CC=C2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid](/img/structure/B13915499.png)
![N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B13915500.png)
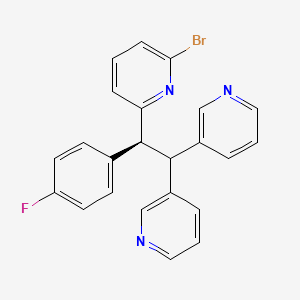
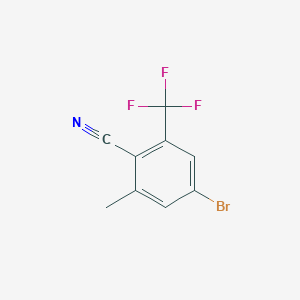
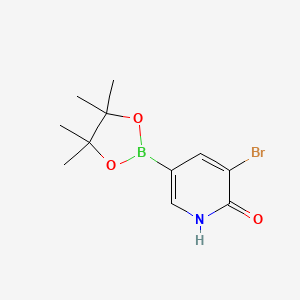
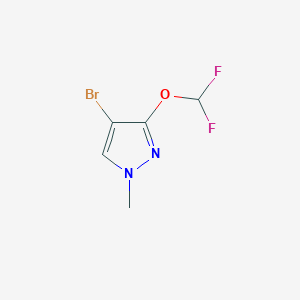
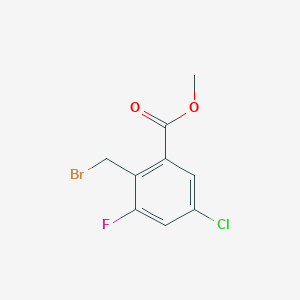
![Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13915527.png)
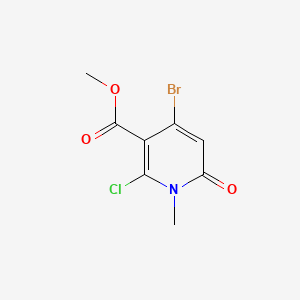
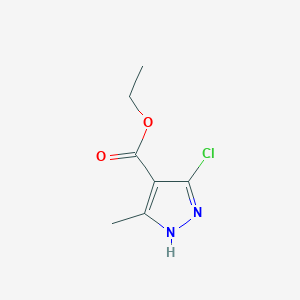
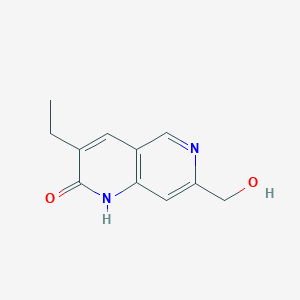

![Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate](/img/structure/B13915574.png)
